Monardaein
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Overview
Description
Monardaein is an anthocyanin cation that is pelargonidin in which the hydroxy group at position 3 is substituted by a 6-O-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranosyl group and the hydroxy group at position 5 is substituted by a 4,6-bis-O-(carboxyacetyl)-beta-D-glucopyranosyl group. It has a role as a plant metabolite. It derives from a pelargonidin.
Scientific Research Applications
Antifungal and Disease Control Properties
Research indicates that plants from the genus Monarda, which produce essential oils containing Monardaein, show promising antifungal properties. For instance, Monarda herbages have been effective in controlling Rhizoctonia damping-off disease in tomatoes without causing phytotoxicity, suggesting potential applications in agricultural disease management (Gwinn et al., 2010).
Influence on Anthocyanin Copigmentation
Monardaein, being an acylated pelargonidin, has been found to exhibit significant copigmentation effects with certain colorless phenolic compounds, such as chlorogenic acid, caffeic acid, and rutin. This interaction is crucial in the field of natural food colorants and could be beneficial for the development of stable color formulations in food processing (Davies & Mazza, 1993).
Phylogenetic Studies
Monardaein's presence in the Monarda genus has contributed to phylogenetic research. Studies using sequences from the internal transcribed spacer regions of nuclear ribosomal DNA have helped in understanding the phylogenetic relationships among different species of Monarda (Prather et al., 2009).
Essential Oil Composition and Uses
The essential oils from Monarda species, containing Monardaein, have been analyzed for their chemical composition, leading to applications in traditional medicines for treating wounds, skin infections, colds, and fevers. These essential oils are being studied for their potential in pharmaceutical, food, and perfumery-cosmetic industries due to their biological activities (Lawson et al., 2021).
Antimicrobial and Antiproliferative Activities
The essential oil of Monarda, rich in Monardaein, has been evaluated for its antimicrobial, antiproliferative, and antioxidant activities. This includes broad-spectrum antimicrobial properties against various bacterial and fungal strains and potential cancer cell growth inhibition (Wani & Yadav, 2021).
Impact on Essential Oil Yield and Quality
Different drying methods impact the qualitative and quantitative aspects of Monarda citriodora essential oil, which contains Monardaein. This is significant for optimizing extraction methods for high-quality essential oil yield, relevant in various industrial applications (Gocher et al., 2022).
properties
CAS RN |
739319-00-7 |
---|---|
Product Name |
Monardaein |
Molecular Formula |
C42H41O23+ |
Molecular Weight |
913.8 g/mol |
IUPAC Name |
3-[[(2R,3S,4R,5R,6S)-3-(2-carboxyacetyl)oxy-4,5-dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxychromenylium-5-yl]oxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C42H40O23/c43-20-6-1-18(2-7-20)3-10-31(50)58-16-27-34(53)35(54)37(56)41(63-27)62-26-13-23-24(60-39(26)19-4-8-21(44)9-5-19)11-22(45)12-25(23)61-42-38(57)36(55)40(65-33(52)15-30(48)49)28(64-42)17-59-32(51)14-29(46)47/h1-13,27-28,34-38,40-42,53-57H,14-17H2,(H4-,43,44,45,46,47,48,49,50)/p+1/t27-,28-,34-,35+,36-,37-,38-,40-,41-,42-/m1/s1 |
InChI Key |
HOQNHEQPPFYHLF-QBMVVDGVSA-O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |
Other CAS RN |
73545-87-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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